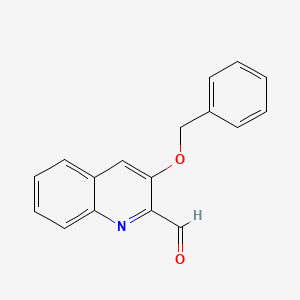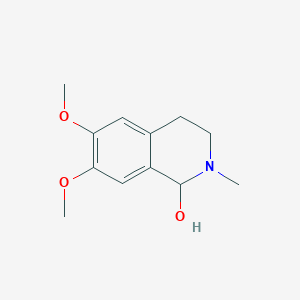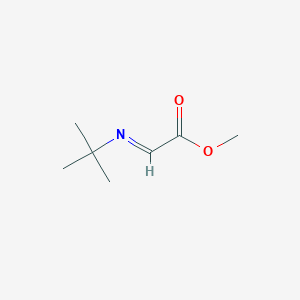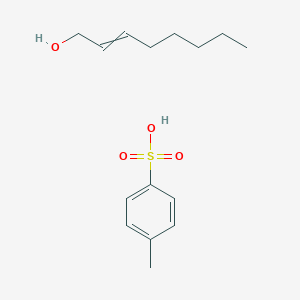![molecular formula C14H20O2Si B14314873 Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate CAS No. 106046-48-4](/img/structure/B14314873.png)
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate is an organosilicon compound that features a silyl group attached to a butenoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate typically involves the reaction of a silyl chloride with an appropriate ester under basic conditions. One common method involves the use of dimethylphenylsilyl chloride and methyl 2-methylbut-3-enoate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silyl groups.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the lipophilicity of pharmaceutical compounds.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the stability and lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride and trimethylsilyl ether.
Tert-butyldimethylsilyl derivatives: Compounds such as tert-butyldimethylsilyl chloride and tert-butyldimethylsilyl ether.
Phenylsilyl derivatives: Compounds like phenylsilyl chloride and phenylsilyl ether.
Uniqueness
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate is unique due to the presence of both a silyl group and an ester group in its structure. This combination allows for a wide range of chemical modifications and applications. The phenyl group attached to the silicon atom also imparts additional stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
106046-48-4 |
|---|---|
Molekularformel |
C14H20O2Si |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate |
InChI |
InChI=1S/C14H20O2Si/c1-6-14(2,13(15)16-3)17(4,5)12-10-8-7-9-11-12/h6-11H,1H2,2-5H3 |
InChI-Schlüssel |
XFRKHXUIJRQJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)(C(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)




![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)

![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)

![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)
